Furaltadone

Description

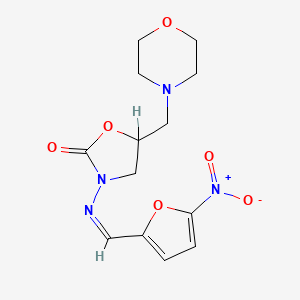

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O6 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7- |

InChI Key |

YVQVOQKFMFRVGR-AUWJEWJLSA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Furaltadone's Mechanism of Action on Bacterial DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone (B92408), a synthetic nitrofuran antibiotic, exerts its bactericidal effects through a complex mechanism of action that primarily targets bacterial DNA.[1][2] As a prodrug, this compound requires intracellular activation by bacterial nitroreductases to generate reactive electrophilic intermediates.[2] These intermediates are highly reactive and indiscriminately damage a variety of cellular macromolecules, with bacterial DNA being a principal target.[2][3] The resulting DNA damage, including strand breaks, inhibits crucial cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This multi-targeted approach is believed to contribute to a lower incidence of acquired bacterial resistance.[2] This guide provides an in-depth overview of the core mechanism of this compound's action on bacterial DNA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

This compound's antibacterial activity is initiated upon its entry into the bacterial cell. Inside the bacterium, the drug is activated through the reduction of its 5-nitro group, a reaction catalyzed by bacterial nitroreductases.[2][3] This activation process generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen species (ROS) such as superoxide (B77818) radicals.[4][5][6]

These reactive molecules can then inflict damage on multiple cellular targets:

-

DNA Damage: The primary mechanism of this compound's bactericidal activity is the induction of extensive DNA damage.[2][4] The reactive intermediates can cause single and double-strand breaks in the DNA backbone, form DNA adducts, and inhibit DNA replication and repair mechanisms.[2][5][7]

-

Inhibition of Ribosomes: The reactive intermediates can also bind to ribosomal proteins, leading to the inhibition of protein synthesis.[2][4]

-

Enzyme Inhibition: Other critical enzymes, including those involved in the citric acid cycle, can be inactivated by these reactive species, further disrupting cellular metabolism.[2][6] Some evidence also suggests that nitrofurans may inhibit DNA gyrase and topoisomerase II, enzymes essential for maintaining DNA topology.[8]

This multifaceted attack on essential cellular processes makes it difficult for bacteria to develop resistance through a single mutation.[2]

Signaling and Action Pathway

The following diagram illustrates the intracellular activation of this compound and its subsequent effects on bacterial DNA and other cellular components.

Caption: Intracellular activation and multi-target mechanism of this compound.

Quantitative Data

Quantitative data on the in vitro activity of this compound is primarily available in the form of Minimum Inhibitory Concentration (MIC) values. It is important to note that comprehensive contemporary data is limited, and the following tables summarize available information.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not Specified) | Susceptible | [1] |

| Streptococcus pyogenes | (Not Specified) | Susceptible | [1] |

| Enterococcus faecalis | (Not Specified) | Susceptible | [1] |

| Escherichia coli | (Not Specified) | Susceptible | [9] |

| Salmonella spp. | (Not Specified) | Susceptible | [9] |

Table 2: Example IC50 values for DNA gyrase and Topoisomerase IV inhibition by other antibacterial agents.

| Enzyme | Bacterial Source | Compound | IC50 (µM) |

| DNA Gyrase | E. coli | Novobiocin | ~0.01 |

| DNA Gyrase | S. aureus | Ciprofloxacin | 0.71 |

| Topoisomerase IV | E. faecalis | Levofloxacin | 8.49 |

| Topoisomerase IV | S. pneumoniae | Ciprofloxacin | 0.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial DNA.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of bacteria to an antimicrobial agent.[2]

Materials:

-

This compound hydrochloride

-

Appropriate solvent (e.g., DMSO or water)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (or other suitable broth)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent at a concentration significantly higher than the expected MIC range. Sterilize by filtration through a 0.22 µm filter.[2]

-

Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve the desired concentration range. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[2]

-

Inoculum Preparation: Suspend several bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation and Incubation: Add the standardized bacterial suspension to each well (except the negative control). Incubate the plate at 35-37°C for 16-20 hours.[2]

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[2]

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Bacterial DNA Strand Break Detection using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[8][10] This protocol is adapted for bacteria.

Materials:

-

Bacterial culture

-

This compound

-

Microscope slides

-

Normal and low melting point agarose (B213101)

-

Lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100)

-

Electrophoresis buffer (alkaline for single and double-strand breaks, neutral for double-strand breaks only)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Expose the bacterial culture to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (e.g., hydrogen peroxide).

-

Embedding Cells in Agarose: Mix a small volume of the treated bacterial suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution to lyse the bacterial cells and unfold the DNA.

-

DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with either alkaline or neutral buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".[8][10]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software.

Caption: Experimental workflow for the bacterial comet assay.

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

-

ATP

-

This compound

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., novobiocin).

-

Enzyme Addition and Incubation: Add DNA gyrase to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize using a gel documentation system. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined from a dose-response curve.

Conclusion

This compound's efficacy as an antibacterial agent is rooted in its ability to be converted into a potent DNA-damaging agent within the target bacteria. Its multi-targeted mechanism, which includes the induction of DNA strand breaks, inhibition of protein synthesis, and disruption of key metabolic enzymes, presents a significant challenge to the development of bacterial resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other nitrofuran antibiotics, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel anti-infective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmapigeons.com [pharmapigeons.com]

- 9. sico.be [sico.be]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Furaltadone: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone (B92408) is a synthetic nitrofuran antibiotic characterized by a broad spectrum of activity against a variety of pathogenic bacteria. As a member of the nitrofuran class, its mechanism of action involves intracellular activation to reactive intermediates that induce damage to bacterial DNA, RNA, and other vital cellular components.[1][2][3] This multi-targeted approach is thought to contribute to a low incidence of acquired bacterial resistance.[3] Historically employed in both human and veterinary medicine, its use has become restricted in many regions due to safety concerns.[4][5] This guide provides a comprehensive overview of the antibacterial spectrum of this compound, consolidating available data on its efficacy, detailing experimental protocols for its evaluation, and illustrating its mechanism of action. While contemporary quantitative susceptibility data is limited, this document serves as a valuable technical resource for research and drug development.

Mechanism of Action

This compound, like other nitrofurans, functions as a prodrug that requires enzymatic reduction within the bacterial cell to exert its antibacterial effect. This process is initiated by bacterial nitroreductases, which reduce the nitro group of the this compound molecule. This reduction generates a series of highly reactive electrophilic intermediates.[3][5]

These reactive intermediates are non-specific in their targets and disrupt multiple critical cellular processes simultaneously:

-

DNA and RNA Damage: The primary bactericidal action is attributed to extensive damage to bacterial DNA and RNA. The reactive intermediates can cause strand breaks and other modifications, thereby inhibiting DNA replication, transcription, and repair mechanisms.[1][2][3]

-

Inhibition of Protein Synthesis: The intermediates can also interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[3][5]

-

Disruption of Enzymatic Pathways: Other vital macromolecules and key enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[3][5]

This multi-targeted mechanism of action is a key characteristic of nitrofurans and is believed to be a contributing factor to the relatively low frequency of acquired bacterial resistance.[3]

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[1] While specific and recent quantitative data, such as Minimum Inhibitory Concentrations (MICs), are sparse in contemporary literature, historical and qualitative data confirm its efficacy against a range of significant pathogens.[3]

Gram-Positive Bacteria

This compound has demonstrated notable effectiveness against various Gram-positive cocci.

-

Staphylococcus species: this compound is reported to have in vitro inhibitory effects against Staphylococcus, including Staphylococcus aureus.[1] It has also been investigated for the treatment of bovine mastitis caused by staphylococci.

-

Streptococcus species: The antibacterial spectrum of this compound includes Streptococcus species.[6]

-

Enterococcus species: Activity against Enterococcus has also been noted.

Gram-Negative Bacteria

This compound is also effective against a number of Gram-negative enteric pathogens.

-

Salmonella species: Significant efficacy against Salmonella has been reported, and it has been studied for the treatment of intestinal Salmonella infections.[1]

-

Escherichia coli: this compound is known to be active against E. coli.[7][8]

Quantitative Susceptibility Data

Recent quantitative data on the in vitro activity of this compound is limited. The following table summarizes the available information. It is important to note that testing methodologies and interpretive criteria may have varied over time, and a significant portion of the available literature is historical.

| Gram-Positive Bacterium | Number of Isolates | This compound HCl MIC Range (µg/mL) | This compound HCl MIC₅₀ (µg/mL) | This compound HCl MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | - | Data Not Available | Data Not Available | Data Not Available | [3] |

| Streptococcus pyogenes | - | Data Not Available | Data Not Available | Data Not Available | [3] |

| Enterococcus faecalis | - | Data Not Available | Data Not Available | Data Not Available | [3] |

Experimental Protocols for Antibacterial Spectrum Determination

The in vitro antibacterial activity of this compound is typically determined using standardized susceptibility testing methods such as broth microdilution or agar (B569324) dilution. These methods are fundamental for establishing the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.

4.1.1. Materials

-

This compound hydrochloride (analytical grade)

-

Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO) or sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

4.1.2. Procedure

-

Preparation of this compound Hydrochloride Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent at a concentration significantly higher than the expected MIC range. The solution should be sterilized by filtration through a 0.22 µm filter.[3]

-

Preparation of Microtiter Plates: A serial two-fold dilution of the this compound hydrochloride stock solution is prepared directly in the wells of a 96-well microtiter plate using an appropriate broth medium. Each well will contain a specific concentration of the antimicrobial agent. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) must be included on each plate.[9]

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][9]

-

Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well (except the sterility control). The plate is then incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.[3]

-

Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of this compound hydrochloride that completely inhibits visible growth (turbidity) of the organism.[3]

Resistance to this compound

Conclusion

This compound is a broad-spectrum nitrofuran antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. Its bactericidal effect is achieved through a multi-targeted mechanism involving the generation of reactive intermediates that damage bacterial DNA, RNA, and other essential cellular components. While its clinical use has been curtailed due to safety concerns, it remains a compound of interest for research into antibacterial mechanisms and resistance. The lack of recent, comprehensive quantitative susceptibility data highlights a gap in the current understanding of this historical antibiotic. The standardized methodologies for MIC determination, such as broth microdilution, remain the cornerstone for any future in vitro evaluation of this compound's antibacterial spectrum.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. sitesv2.anses.fr [sitesv2.anses.fr]

- 5. shankariasparliament.com [shankariasparliament.com]

- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pigeonsproducts.com [pigeonsproducts.com]

- 9. benchchem.com [benchchem.com]

- 10. FSSAI Egg Safety Drive: Nitrofurans, Food Safety and Public Health [insightsonindia.com]

- 11. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Furaltadone's Antiprotozoal Activity Against Eimeria: A Technical Guide

Disclaimer: Furaltadone (B92408) is a nitrofuran antibiotic, and its use in food-producing animals has been banned in many jurisdictions, including the United States and the European Union, due to concerns over the carcinogenic and mutagenic potential of its residues.[1][2] This document is intended for research, historical, and drug development reference purposes only and does not endorse or recommend its use in livestock.

Introduction

This compound, a synthetic nitrofuran, was historically utilized in veterinary medicine for its broad-spectrum antibacterial and antiprotozoal properties.[1][3] A significant application in the poultry industry was the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][3][4] This disease leads to substantial economic losses due to intestinal damage, reduced growth rates, and increased mortality in poultry.[3][4] this compound was also employed against bacterial infections from pathogens such as Salmonella and Staphylococcus.[1][3] The mechanism of action for nitrofurans like this compound involves the inhibition of essential microbial enzyme systems and damage to microbial DNA, which effectively halts pathogen replication.[1][3] Despite its efficacy, safety concerns regarding its residues led to its prohibition in food animals.[1]

Mechanism of Action

The antiprotozoal action of this compound, like other nitrofurans, is not fully elucidated but is understood to involve the reduction of the nitrofuran molecule by parasitic nitroreductases into highly reactive electrophilic intermediates.[1] These intermediates are capable of damaging various cellular components within the Eimeria parasite.

The key proposed mechanisms include:

-

DNA and RNA Damage: The reactive intermediates can cause damage to the parasite's genetic material, interfering with replication and transcription and ultimately leading to cell death.[3]

-

Inhibition of Metabolic Enzymes: this compound is believed to inhibit multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism.[1] This disruption of vital metabolic pathways hampers the parasite's ability to generate energy and synthesize necessary biomolecules.

-

Ribosomal Damage: The reactive intermediates may also damage ribosomal components, thereby inhibiting protein synthesis.[1]

This multi-targeted approach is thought to contribute to the potent antimicrobial and antiprotozoal effects of this compound.

References

Furaltadone Metabolism and AMOZ Formation in Poultry: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of furaltadone (B92408) metabolism in poultry and the formation of its principal metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This compound, a nitrofuran antibiotic, has seen historical use in poultry production for its antibacterial and antiprotozoal properties.[1] However, concerns over the carcinogenic potential of its residues have led to a ban on its use in food-producing animals in many jurisdictions.[2][3] Understanding the metabolic fate of this compound and the persistence of its metabolites is crucial for food safety and regulatory compliance.

This compound Metabolism and the Formation of Tissue-Bound AMOZ Residues

Following administration to poultry, this compound undergoes rapid and extensive metabolism.[4] The parent compound has a very short half-life and is often undetectable in tissues shortly after treatment cessation.[2][4] The primary metabolic pathway involves the reduction of the nitro group, leading to the formation of reactive intermediates. These intermediates are capable of covalently binding to tissue macromolecules, such as proteins, forming what are known as tissue-bound residues.[4]

The marker residue for the illegal use of this compound is its tissue-bound metabolite, AMOZ.[2] The formation of AMOZ involves the opening of the furan (B31954) ring and subsequent cyclization to form the oxazolidinone structure. This metabolite is highly stable and can persist in edible tissues for an extended period, making it a reliable indicator of this compound administration long after the parent drug has been eliminated.[2][5]

Quantitative Data on this compound and AMOZ Residues in Poultry

The distribution and depletion of this compound and its metabolite AMOZ have been documented in various poultry tissues. The following tables summarize key quantitative findings from cited studies.

Table 1: Concentration of this compound and AMOZ in Poultry Tissues Following this compound Administration

| Tissue | This compound Concentration (µg/kg) | AMOZ Concentration (µg/kg) | Dosing Regimen | Withdrawal Period | Reference |

| Muscle | 3 - 12 (mg/kg) | - | Medicated Feed | 0 days | [6] |

| Muscle | 362 (mg/kg) | - | Medicated Feed | 0 days | [6] |

| Muscle | Not Detected | 270 | 132 mg/kg in feed for 5 weeks | 3 weeks | [2][3] |

| Liver | Not Detected | 1.1 ± 0.2 | 30 µg/kg in feed | - | [7] |

| Liver | Not Detected | 0.6 ± 0.2 | - | - | [7] |

| Liver | Not Detected | 80 | 132 mg/kg in feed for 5 weeks | 3 weeks | [2][3] |

| Gizzard | Not Detected | 331 | 132 mg/kg in feed for 5 weeks | 3 weeks | [2][3] |

| Eggs (Yolk/White) | Not Detected | Detected | Therapeutic Dose | 3 weeks | [5] |

| Eggs (Yolk/White) | Not Detected | Detected | Sub-therapeutic Dose | 2 weeks | [5] |

Table 2: Depletion and Half-Life of AMOZ in Poultry Tissues

| Tissue | Half-Life (days) | Description | Reference |

| Muscle | 3.4 | Tissue-bound metabolite residue | [6][8] |

| Eyes | - | Metabolite concentrations were higher in eyes than in muscle. This compound was detected in single eyes after 21 days' withdrawal of a 6 mg kg(-1) this compound diet. | [6][8] |

Experimental Protocols for AMOZ Detection

The standard analytical approach for the detection and quantification of AMOZ in poultry tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for monitoring banned substances at low concentrations.

Sample Preparation: Extraction and Derivatization

A common workflow for preparing poultry tissue samples for LC-MS/MS analysis involves the following steps:

-

Homogenization: A representative portion of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Acid Hydrolysis: To release the covalently bound AMOZ from tissue macromolecules, the homogenized sample is subjected to acid hydrolysis. This is typically carried out using hydrochloric acid (HCl) and incubating the mixture.[9]

-

Derivatization: The released AMOZ is then derivatized to improve its chromatographic properties and ionization efficiency for LC-MS/MS analysis. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with the primary amine group of AMOZ.[9]

-

Extraction: The derivatized AMOZ is extracted from the aqueous mixture using an organic solvent. A popular and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves an extraction and cleanup step.[10][11]

-

Cleanup: The extract is further purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) as part of the QuEChERS method.

-

Reconstitution: The final, purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC): The reconstituted sample extract is injected into the LC system. The separation of the derivatized AMOZ from other components is typically achieved using a reversed-phase column, such as a C18 or phenyl-hexyl column.[9][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9] The detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized AMOZ are monitored. The use of an isotopically labeled internal standard (e.g., AMOZ-d5) is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[12]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of this compound metabolism and analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection, accumulation, distribution, and depletion of this compound and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. The occurrence of nitrofuran metabolites in the tissues of chickens exposed to very low dietary concentrations of the nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Furaltadone Residues: A Technical Guide to Carcinogenic and Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic formerly used in veterinary medicine, has been banned in many countries for use in food-producing animals due to concerns about the carcinogenic and mutagenic properties of its residues. This technical guide provides an in-depth analysis of the available scientific data on the genotoxicity and carcinogenicity of this compound. The document summarizes quantitative data from various assays, details relevant experimental protocols, and illustrates the proposed mechanisms of action through signaling pathway and workflow diagrams. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the safety assessment of veterinary drug residues and related compounds.

Introduction

This compound belongs to the nitrofuran class of synthetic antibiotics. While effective against various pathogens, studies have indicated that this compound and its metabolites can pose a significant health risk to consumers. The primary concern revolves around its potential to initiate cancer and induce genetic mutations. Regulatory bodies such as the European Union have prohibited the use of this compound in food-producing animals, and its residues are considered a potential hazard at any concentration[1]. The stable metabolite of this compound, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a key marker for detecting the illegal use of this substance in animal products[1][2][3][4][5].

Carcinogenic Properties

The International Agency for Research on Cancer (IARC) has classified agents in Group 2B as "possibly carcinogenic to humans"[6]. While a specific IARC monograph with detailed quantitative data for this compound was not found in the search results, the general consensus in the scientific community points towards its carcinogenic potential, primarily based on studies of related nitrofurans and its genotoxic properties[7].

Rodent Carcinogenicity Bioassays

Standard protocols for rodent carcinogenicity bioassays involve long-term administration of the test substance to rats and mice to observe tumor development[8][9][10][11]. These studies are typically conducted over a two-year period in rats and 18 months in mice[11]. Dose levels are determined based on prior toxicity studies, with the highest dose often being the maximum tolerated dose (MTD)[9][10].

Table 1: General Protocol for a Two-Year Rodent Carcinogenicity Bioassay

| Parameter | Description |

| Test Species | Rat (e.g., Fischer 344), Mouse (e.g., B6C3F1) |

| Group Size | Typically 50-60 animals per sex per dose group |

| Dose Levels | At least 3 dose levels plus a concurrent control group |

| Route of Administration | Typically oral (in feed or by gavage) |

| Duration | 24 months for rats, 18-24 months for mice |

| Endpoints | Survival, body weight, clinical signs, gross necropsy, histopathological examination of all major tissues and organs, tumor incidence and latency. |

Mutagenic Properties

The mutagenicity of this compound is a key factor contributing to its carcinogenic potential. Genotoxicity assays are designed to detect various types of DNA damage, including gene mutations, chromosomal damage, and other genetic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[10][12][13]. A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies, suggests that the substance is a mutagen.

While specific quantitative data on the number of revertant colonies per plate for this compound is not available, it is widely reported to be positive in the Ames test.

Table 2: General Protocol for the Ames Test (Plate Incorporation Method)

| Parameter | Description |

| Test Strains | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). |

| Test Substance Preparation | Dissolved in a suitable solvent (e.g., DMSO). |

| Procedure | The test substance, bacterial culture, and (if required) S9 mix are combined with molten top agar (B569324) and poured onto a minimal glucose agar plate. |

| Incubation | Plates are incubated at 37°C for 48-72 hours. |

| Endpoint | The number of revertant colonies (his+) is counted. A dose-related increase in revertant colonies compared to the negative control indicates a positive result. |

Chromosomal Aberration Assay

The in vitro chromosomal aberration test identifies agents that cause structural changes in chromosomes (clastogenicity) in cultured mammalian cells[12][14][15][16][17][18][19][20].

Although quantitative data on the percentage of aberrant cells induced by this compound is not detailed in the search results, nitrofurans as a class are known to induce chromosomal damage.

Table 3: General Protocol for In Vitro Chromosomal Aberration Assay

| Parameter | Description |

| Cell Lines | Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes. |

| Treatment | Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without metabolic activation (S9). |

| Harvest and Preparation | Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosome spreads are prepared on microscope slides. |

| Analysis | At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). |

| Endpoint | A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result. |

Sister Chromatid Exchange (SCE) Assay

The sister chromatid exchange (SCE) assay is a sensitive indicator of genotoxic damage, detecting reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome.

While a study on the related nitrofuran, furazolidone, showed a significant increase in SCEs both in vitro and in vivo[1], specific quantitative data for this compound is not available.

Table 4: General Protocol for the Sister Chromatid Exchange (SCE) Assay

| Parameter | Description |

| Cell Culture | Cultured mammalian cells (e.g., CHO) or in vivo in bone marrow cells of rodents. |

| Procedure | Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). The test substance is added for a portion of this time. |

| Metaphase Preparation | Cells are arrested in metaphase, harvested, and chromosome preparations are made. |

| Staining | Slides are differentially stained (e.g., with Hoechst 33258 and Giemsa) to visualize the sister chromatids. |

| Analysis | The number of SCEs per metaphase is counted. |

| Endpoint | A dose-related increase in the frequency of SCEs per cell compared to the control group indicates a positive result. |

Mechanism of Action: DNA Damage and Adduct Formation

The genotoxicity of this compound, like other nitrofurans, is attributed to its metabolic activation into reactive electrophilic intermediates. This process is central to its mechanism of action.

Metabolic Activation

Inside the cell, the nitro group of this compound is reduced by nitroreductases to form highly reactive species, including nitroso and hydroxylamino intermediates. These reactive metabolites are capable of covalently binding to cellular macromolecules, including DNA.

DNA Adduct Formation

The reactive metabolites of this compound can form covalent adducts with DNA bases. While the precise structures of this compound-DNA adducts are not extensively detailed in the provided search results, the formation of such adducts is a critical initiating event in chemical carcinogenesis[17][21][22][23][24]. These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. The detection and characterization of these adducts are often performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[21][23].

Experimental Workflows

In Vivo Rodent Carcinogenicity Bioassay Workflow

Workflow for Detection of this compound Metabolite (AMOZ) in Tissues

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Agents Classified by the IARC Monographs, Volumes 1–140 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]

- 7. The rodent carcinogenicity bioassay produces a similar frequency of tumor increases and decreases: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.toxplanet.com [files.toxplanet.com]

- 9. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. Frontiers | Prediction of the Carcinogenic Potential of Human Pharmaceuticals Using Repeated Dose Toxicity Data and Their Pharmacological Properties [frontiersin.org]

- 12. bulldog-bio.com [bulldog-bio.com]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Quantitation of Pyridylhydroxybutyl-DNA Adducts in Liver and Lung of F-344 Rats Treated with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. fda.gov [fda.gov]

- 20. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Furaltadone in Food-Producing Animals: A Comprehensive Technical Guide on its Banned Status

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone (B92408), a synthetic nitrofuran antibiotic, was once utilized in veterinary medicine to treat and prevent bacterial and protozoan infections in food-producing animals. However, due to significant concerns regarding its carcinogenicity and the persistence of its residues in edible tissues, its use in animals intended for human consumption has been widely prohibited by regulatory agencies across the globe. This technical guide provides an in-depth overview of the banned status of this compound, detailing the regulatory landscape, the scientific rationale for its prohibition based on toxicological evidence, its metabolic fate in animals, and the analytical methodologies employed for residue detection.

Regulatory Prohibitions of this compound

The use of this compound in food-producing animals is prohibited in numerous countries and regions due to the potential risks to human health. Regulatory bodies have concluded that a safe level of this compound residues in food cannot be established.

| Regulatory Body | Jurisdiction | Regulation/Decision | Year of Ban/Restriction | Key Provisions |

| European Medicines Agency (EMA) | European Union | Council Regulation (EEC) No 2377/90; Commission Regulation (EU) No 37/2010 | 1993 | This compound is listed in Annex IV of Regulation (EEC) No 2377/90 (now Table 2 of Regulation (EU) No 37/2010), which includes substances for which no maximum residue limit (MRL) can be established. This effectively bans its use in food-producing animals.[1][2] |

| U.S. Food and Drug Administration (FDA) | United States | Animal Medicinal Drug Use Clarification Act (AMDUCA) | 1992 (other nitrofurans) | While a specific date for this compound is less clear, the FDA withdrew approval for all nitrofurans for use in food-producing animals due to carcinogenicity concerns. Their extra-label use is prohibited. |

| Ministry of Agriculture and Rural Affairs | China | Announcement No. 193 | 2002 | Prohibits the use of this compound and other nitrofurans in all food-producing animals.[3] |

| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | 1992 | The use of nitrofurans, including this compound, in food-producing animals is not permitted.[4] | |

| Health Canada | Canada | Food and Drug Regulations | 1997 | 5-nitrofuran compounds are banned for use in any food-producing animal.[5] |

| Ministry of Agriculture, Livestock and Food Supply (MAPA) | Brazil | 2018 (general antimicrobials) | Brazil has moved to ban the use of antimicrobials as growth promoters in animal feed. Specific regulations target the prohibition of nitrofurans.[6] | |

| Ministry of Agriculture, Forestry and Fisheries (MAFF) | Japan | Japan has a stringent system for veterinary drug residues and does not permit the use of unauthorized substances like this compound in food-producing animals.[7] |

Toxicological Profile and Rationale for Prohibition

The primary driver for the global ban on this compound is its toxicological profile, particularly its genotoxic and carcinogenic properties.

Carcinogenicity and Mutagenicity

Studies have demonstrated that this compound and its metabolites can cause cancer and damage DNA.[3] The International Agency for Research on Cancer (IARC) has not specifically classified this compound, but the nitrofuran class of compounds is recognized for its carcinogenic potential.

The proposed mechanism for its carcinogenicity involves the metabolic activation of the 5-nitro group.

References

- 1. Detection, accumulation, distribution, and depletion of this compound and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CPG Sec. 615.200 Proper Drug Use and Residue Avoidance by Non-Veterinarians | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Setting Standards for Maximum Residue Limits (MRLs) of Veterinary Drugs Used in Food-Producing Animals - Canada.ca [canada.ca]

Furaltadone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone (B92408) is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class of compounds, characterized by a 5-nitrofuran ring.[1][2] Patented in 1957 and introduced to the US market in 1959 under the trade name Altafur, it has been utilized in both human and veterinary medicine.[1] In human medicine, it was used to treat urinary tract infections and systemic bacterial infections.[1] In veterinary applications, particularly for poultry and livestock, it was employed to address conditions like coccidiosis, salmonellosis, and other bacterial enteritis.[3][4] However, due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of this compound in food-producing animals has been banned in many regions, including the European Union.[5][6]

This guide provides an in-depth look at the chemical structure, properties, mechanism of action, and analytical methodologies related to this compound, serving as a technical resource for the scientific community.

Chemical Structure and Identification

This compound possesses a chiral center at the C5 position of the oxazolidinone ring, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers.[1][7] The (S)-enantiomer is known as levothis compound (B1675104) and is considered the pharmacologically active form.[7]

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[8] |

| CAS Number | 139-91-3[1][2][8][9] |

| Molecular Formula | C₁₃H₁₆N₄O₆[1][8][9] |

| Molecular Weight | 324.29 g/mol [2][8][9] |

| SMILES | C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-][8] |

| InChI Key | YVQVOQKFMFRVGR-VGOFMYFVSA-N[8] |

| Synonyms | Altafur, Nitrofurmethone, Furmethonol, Medifuran, Unifur, Valsyn[8][10][11] |

Physicochemical Properties

This compound is typically a yellow, crystalline solid.[1][8] Its hydrochloride salt is often used to improve aqueous solubility.[4][10]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Appearance | Yellow solid[1][8] | Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[4][10] |

| Melting Point | 206°C (with decomposition)[12] | Approx. 240°C (with decomposition)[4][10] |

| Solubility (Water) | Limited solubility[7] | ≥ 25 mg/mL[10][13] |

| Solubility (DMSO) | ~17 mg/mL (requires sonication)[13] | |

| logP | -0.84[12] | 0.8[10] |

| pKa | | 6.35[10] |

Mechanism of Action

Antibacterial Activity

This compound's primary mechanism of action as a bactericidal agent is intricate and multi-targeted.[14] Like other nitrofurans, it functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[14][15]

-

Reductive Activation : Inside the bacterial cell, the nitro group on the furan (B31954) ring is reduced. This process generates a series of highly reactive electrophilic intermediates.[14]

-

Macromolecular Damage : These reactive intermediates are non-specific and attack multiple cellular targets simultaneously.[6][14] The primary target is bacterial DNA, where the intermediates cause fragmentation and backbone breaks, thereby inhibiting DNA replication and transcription.[3][15][16] They also damage essential enzymes like DNA gyrase and topoisomerase II.[17]

-

Disruption of Cellular Processes : Beyond DNA damage, the intermediates disrupt protein synthesis and interfere with the citric acid cycle.[6][18] This multi-pronged attack makes it difficult for bacteria to develop resistance.[6]

This mechanism is effective against a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus species and Gram-negative bacteria such as Salmonella.[3][4]

Immunomodulatory Effects

Beyond its antibacterial properties, this compound has demonstrated immunomodulatory effects. It can suppress IgE-mediated allergic responses by inhibiting the activation of mast cells.[3][19] This is achieved by suppressing the Lyn/Syk signaling pathway, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits mast cell degranulation.[19][20]

Pharmacokinetics

This compound is rapidly absorbed, distributed, and metabolized in animals.[21] Studies in preruminant calves and goats show that the parent drug has a relatively short half-life.[21][22]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Notes |

|---|---|---|---|

| Elimination Half-life (T½) | Preruminant Calves | 2.5 hours | Following single oral dose of 14.0 mg/kg.[22] |

| Time to Max. Concentration (Tₘₐₓ) | Preruminant Calves | ~3 hours | Following single oral dose of 14.0 mg/kg.[22] |

| Max. Plasma Concentration (Cₘₐₓ) | Preruminant Calves | 2.5 µg/mL | Following single oral dose of 14.0 mg/kg.[22] |

| In Vitro Half-life (Liver) | Goats & Cows | 13 minutes | In hepatic homogenates.[21] |

| Urinary Recovery (Parent Drug) | Preruminant Calves | ~2% | Of orally administered dose.[23][24] |

This compound is extensively metabolized, and its primary, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5][25] Because the parent compound is depleted rapidly, AMOZ serves as the key marker residue for detecting the illegal use of this compound in food products.[5][26] This metabolite is much more stable and can persist in tissues for weeks.[6][27]

Experimental Protocols

Synthesis of this compound Hydrochloride

The laboratory synthesis of this compound is a multi-stage process. A common route involves the condensation of two key intermediates.[25][28]

Methodology:

-

Preparation of Intermediate 1 (5-nitro-2-furaldehyde): This step often starts with the nitration of furfural (B47365) diacetate.[28]

-

Furfural diacetate is dissolved in acetic anhydride (B1165640) and cooled.

-

A mixture of fuming nitric acid and sulfuric acid is added slowly while maintaining a low temperature (0-10°C) to control the exothermic reaction.

-

The product, 5-nitrofurfural diacetate, is crystallized, filtered, and dried.[28]

-

-

Preparation of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ): This intermediate is synthesized from morpholine (B109124) and other precursors, often involving hydrazine (B178648) hydrate (B1144303) and diethyl carbonate.[25]

-

Condensation Reaction:

-

AMOZ is dissolved in a suitable solvent like ethanol.

-

An alcoholic solution of 5-nitro-2-furaldehyde (B57684) is added to the AMOZ solution.

-

The mixture is allowed to react, often with heating under reflux, to form the this compound base, which may precipitate upon cooling.[25][28]

-

-

Salt Formation:

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound in pharmaceutical formulations or feed.[5][29]

Methodology:

-

Chromatographic Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[29]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used.[29]

-

Flow Rate: Typically 1.0 mL/min.[29]

-

Detection Wavelength: this compound shows strong absorbance at approximately 365 nm.[29]

-

Injection Volume: 20 µL is a common starting point.[29]

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol). This is then serially diluted to create calibration standards.[29]

-

Sample Solution: The sample (e.g., pharmaceutical formulation, feed extract) is accurately weighed and dissolved in the same solvent. For complex matrices like animal tissue or feed, a solid-phase extraction (SPE) cleanup step is often required to remove interfering substances.[5]

-

-

Analysis:

-

The prepared standards and samples are injected into the HPLC system.

-

The peak corresponding to this compound is identified based on its retention time.

-

A calibration curve is constructed by plotting the peak area of the standards against their known concentrations.

-

The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

-

Analytical Method: LC-MS/MS for Residue Analysis

For detecting the metabolite AMOZ in food products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[5][29]

Methodology:

-

Sample Preparation:

-

Homogenization: 1-2g of the tissue sample (e.g., meat, egg) is homogenized.[5]

-

Hydrolysis and Derivatization: The sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ. A derivatizing agent, typically 2-nitrobenzaldehyde (B1664092) (NBA), is added to react with AMOZ, forming a more stable product (NPAOMZ) that is better suited for LC-MS/MS analysis. The mixture is incubated, often overnight at 37°C.[5]

-

Extraction: After pH adjustment, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is performed to purify the derivatized metabolite.[5]

-

Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.[5]

-

-

LC-MS/MS Conditions:

-

Column: C18 column.[5]

-

Mobile Phase: Gradient elution, often with methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer.[5]

-

Ionization: Positive Electrospray Ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the derivatized metabolite (NPAOMZ) and its corresponding internal standard, ensuring highly specific and sensitive quantification.[5]

-

In Vitro Inhibition of Mast Cell Degranulation

This assay assesses the inhibitory effect of this compound on the allergic response in a cell-based model.[10][19]

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured under standard conditions.[10]

-

Sensitization: The cultured cells are sensitized by incubating them with anti-DNP IgE (dinitrophenyl-specific immunoglobulin E). This allows the IgE to bind to receptors on the cell surface.[10]

-

This compound Treatment: The sensitized cells are pre-incubated with various concentrations of this compound (e.g., 10 µM for 30 minutes).[10][19]

-

Antigen Challenge: Degranulation is triggered by stimulating the cells with the DNP-HSA antigen (dinitrophenyl-human serum albumin). This cross-links the IgE bound to the cell surface, initiating the degranulation cascade.[10]

-

Measurement of Degranulation: The extent of degranulation is quantified by measuring the release of an enzyme called β-hexosaminidase from the cells into the surrounding medium.

-

Data Analysis: The amount of β-hexosaminidase released in the presence of this compound is compared to the amount released by cells stimulated without the drug. This allows for the calculation of the percentage of inhibition and determination of the IC₅₀ value (the concentration of this compound required to inhibit degranulation by 50%).[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 呋喃它酮 | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. sico.be [sico.be]

- 5. benchchem.com [benchchem.com]

- 6. shankariasparliament.com [shankariasparliament.com]

- 7. Buy this compound (EVT-464283) | 139-91-3 [evitachem.com]

- 8. This compound | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 139-91-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. This compound | CAS#:139-91-3 | Chemsrc [chemsrc.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound Hydrochloride [benchchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. nbinno.com [nbinno.com]

- 18. ringbio.com [ringbio.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. In vivo and in vitro pharmacokinetics and fate of this compound in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Some pharmacokinetic data about this compound and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. benchchem.com [benchchem.com]

- 26. scispace.com [scispace.com]

- 27. cabidigitallibrary.org [cabidigitallibrary.org]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

Levofuraltadone ((S)-form of Furaltadone): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofuraltadone (B1675104) is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic, This compound (B92408).[1] As a member of the nitrofuran class, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[2] The presence of a chiral center in this compound leads to two stereoisomers, with the (S)-form, levothis compound, exhibiting specific interactions with bacterial enzymes.[1][3] This document provides an in-depth technical guide on the core properties of levothis compound, including its physicochemical characteristics, mechanism of action, synthesis, and toxicological profile, based on available scientific literature. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

Table 1: Physicochemical Properties of Levothis compound and Related Compounds

| Property | Levothis compound | This compound (Racemate) | This compound HCl |

| IUPAC Name | (5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[4] | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[5] | 5-morpholinomethyl-3(5-nitrofurfurylideneamino)-2 oxazolidone hydrochloride[2] |

| Molecular Formula | C₁₃H₁₆N₄O₆[4][6] | C₁₃H₁₆N₄O₆[1][5] | C₁₃H₁₇ClN₄O₆[7] |

| Molar Mass | 324.29 g/mol [4][6] | 324.29 g/mol [1] | 360.75 g/mol [2][7] |

| Appearance | - | Yellow crystalline solid[3] | Yellow, crystalline, odorless powder (monohydrate form)[2] |

| CAS Number | 3795-88-8[4] | 139-91-3[1] | 13146-28-6[7] |

| Melting Point | - | 206°C (with decomposition)[8] | Approx. 240°C (with decomposition)[2] |

| Solubility | - | Soluble in methanol (B129727) and ethanol (B145695); limited solubility in water.[3] | Water soluble[2] |

Pharmacology and Mechanism of Action

This compound, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are capable of damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of levothis compound plays a crucial role in its specific interactions. The (S)-enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction is mediated by hydrogen bonding between the morpholine (B109124) group of levothis compound and the Arg₄₅₆ residue of the enzyme.[3] Inhibition of DNA gyrase, a type II topoisomerase, prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, thereby contributing to the compound's bactericidal effect.

Antimicrobial Spectrum

This compound is effective against a wide range of Gram-negative and Gram-positive pathogens, including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[2] It has been used in human medicine for urinary tract infections and as an antiprotozoal agent, notably for treating Trypanosoma cruzi infection in Chagas' disease.[1][4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a condensation reaction between 5-nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.[3][9][10] The resulting this compound base can then be converted to its hydrochloride salt.[9][10] To produce levothis compound specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or chiral separation of the final racemic mixture would be required.

General Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on descriptions of the condensation reaction.[9][10] Optimization of solvents, temperature, and reaction times may be necessary.

-

Condensation: Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar equivalent of 5-nitro-2-furaldehyde (B57684) (or its diacetate precursor) in a suitable solvent, such as ethanol, within a reaction vessel.

-

Reaction: Allow the mixture to react. The reaction may proceed at room temperature or require gentle heating under reflux to form the this compound base, which may precipitate from the solution.

-

Isolation of Base: Collect the crude this compound precipitate by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to yield purified this compound base.[8]

-

Salt Formation: Dissolve the purified this compound base in an appropriate organic solvent (e.g., ethanol).

-

Acidification: Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCl or as a solution in ethanol) to the mixture with stirring.

-

Precipitation: The this compound hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize product recovery.

-

Final Isolation: Collect the this compound hydrochloride product by filtration, wash with a cold solvent, and dry under vacuum.

Pharmacokinetic Properties

Detailed pharmacokinetic data for levothis compound in humans is scarce. However, a study in preruminant calves provides some insight into the behavior of racemic this compound following oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Preruminant Calves [11]

| Parameter | Value | Conditions |

| Administration Route | Oral | Single dose |

| Dosage | 14.0 mg/kg | Cross-over trial (n=5) |

| Tmax (Time to Peak Plasma Concentration) | ~3 hours | - |

| Cmax (Peak Plasma Concentration) | 2.5 µg/mL | - |

| Elimination Half-life (t½) | 2.5 hours | - |

| Urinary Recovery | ~2% of oral dose | Measured in 3 calves |

| Renal Clearance (unbound drug) | ~0.42 mL/min/kg | Strongly related to urine flow |

Note: The data presented is for racemic this compound, not specifically levothis compound, and was obtained from an animal model.

Toxicological Profile

This compound and other nitrofurans have been withdrawn from systemic use in many jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for Levothis compound

| Hazard Type | Classification & Statement | Source |

| GHS Classification | Warning H302: Harmful if swallowed H351: Suspected of causing cancer | PubChem[4] |

| Carcinogenicity | Category 2 | PubChem[4] |

| Acute Oral Toxicity | Category 4 | PubChem[4] |

| General Note | This compound was formerly used orally but withdrawn due to toxicity. | ChEBI[5][8] |

Relationship Between this compound Stereoisomers

This compound possesses a single chiral center, resulting in two enantiomers: the (S)-form (levothis compound) and the (R)-form. The racemic mixture contains equal amounts of both. These forms can be converted into salts, such as the hydrochloride, for improved solubility and handling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sico.be [sico.be]

- 3. Buy this compound (EVT-464283) | 139-91-3 [evitachem.com]

- 4. Levothis compound | C13H16N4O6 | CID 9579050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Levothis compound hydrochloride | C13H17ClN4O6 | CID 9595286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 139-91-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Some pharmacokinetic data about this compound and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Veterinary Use of Furaltadone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone (B92408), a synthetic nitrofuran antibiotic, was historically employed in veterinary medicine for its broad-spectrum bactericidal and antiprotozoal properties.[1][2] Patented in 1957 and introduced to the U.S. market in 1959, it was primarily used to control significant diseases in poultry, swine, and cattle, such as Salmonellosis, Coccidiosis, and Mastitis.[3][4][5] Despite its efficacy and water-solubility, which allowed for convenient administration in drinking water, growing concerns over the carcinogenic and mutagenic potential of its residues led to a widespread ban on its use in food-producing animals, including a prohibition in the European Union since 1993 and in the United States by 2002.[3][6][7] Regulatory monitoring now focuses on detecting its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as an indicator of illegal use.[6][8]

Therapeutic Applications and Efficacy

This compound was valued for its wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including species of Salmonella, E. coli, Staphylococcus, and Streptococcus.[9] Its applications spanned multiple species for both therapeutic and prophylactic purposes.

Poultry

In the poultry industry, this compound was instrumental in managing diseases that cause significant economic losses.[10] It was used to treat and prevent:

-

Salmonellosis (Fowl Typhoid, Paratyphoid)[9]

-

Coccidiosis , a parasitic disease caused by Eimeria species[1][4]

-

Chronic Respiratory Disease (CRD) and Coli septicemia[9][11]

-

Infectious Synovitis [9]

-

Bacterial infections causing enteritis and diarrhea[1]

It was also administered to poultry during periods of stress, such as vaccination or changes in housing, to protect against subclinical infections.[9]

Cattle

For cattle, particularly calves, this compound was used to treat gastrointestinal and respiratory infections. A primary application was in the management of bovine mastitis, an inflammatory udder disease.[5][9]

-

Bovine Mastitis : Studies reported high efficacy against causative agents like Staphylococcus aureus.[12]

-

Calf Scours (Coli Enteritis) and Pneumonia[9]

Swine

In pigs, this compound was indicated for enteric and respiratory infections, as well as for controlling secondary bacterial infections associated with viral diseases.[9]

Quantitative Data Summary

The following tables summarize historical dosage recommendations and reported residue levels of this compound's metabolite, AMOZ.

Table 1: Historical Veterinary Dosage of this compound

| Species | Indication | Dosage | Administration Route | Duration | Reference(s) |

| Poultry | Prevention | 2 g per 10 L of drinking water or 0.02% in feed | Oral (drinking water or feed) | 5-7 days | [9] |

| Treatment | 4 g per 10 L of drinking water or 0.04% in feed | Oral (drinking water or feed) | 5-7 days | [9] | |

| Swine | General Infections | 20-25 mg per kg of body weight daily | Oral (drinking water or feed) | 5-7 days | [9] |

| Prevention | 1.5 g per 10 L of drinking water or 0.03% in feed | Oral (drinking water or feed) | 5-7 days | [9] | |

| Treatment | 3 g per 10 L of drinking water or 0.06% in feed | Oral (drinking water or feed) | 5-7 days | [9] | |

| Cattle (Calves) | Enteritis, Pneumonia | 20-25 mg per kg of body weight daily | Oral (in milk or water) | 3-7 days | [9] |

Table 2: Residue Depletion of this compound Metabolite (AMOZ)

| Species | Tissue | This compound Dose in Feed | Withdrawal Time | AMOZ Concentration (μg/kg) | Reference(s) |

| Poultry | Muscle | 132 mg/kg | 3 weeks | 270 | [13][14] |

| Liver | 132 mg/kg | 3 weeks | 80 | [13][14] | |

| Gizzard | 132 mg/kg | 3 weeks | 331 | [13][14] | |

| Poultry (Eggs) | Yolk/Egg White | Therapeutic Dose | 3 weeks | Detectable | [15] |

Toxicology and Regulatory Status

The primary reason for the prohibition of this compound in food-producing animals is its classification as a potential carcinogen.[6][16] Studies in experimental animals demonstrated that nitrofuran residues could be carcinogenic and genotoxic, meaning they can damage DNA.[13][17] The parent this compound compound is metabolized rapidly in animals; however, its metabolite, AMOZ, covalently binds to tissue proteins and persists for several weeks, posing a risk of long-term, low-level exposure to consumers.[8][13][17] This led regulatory bodies like the FDA and European authorities to ban its use and establish a zero-tolerance policy for its residues in food products.[3][7]

Mechanism of Action and Metabolism

In treated animals, this compound is rapidly metabolized, making the parent drug undetectable shortly after administration.[8] The key metabolic step involves the formation of the tissue-bound metabolite AMOZ, which serves as the stable marker residue for detecting this compound's illegal use.[6]

Experimental Protocols

The standard regulatory approach for monitoring this compound use involves the detection of its metabolite, AMOZ. The following is a generalized protocol based on common liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Detection of AMOZ in Animal Tissue by LC-MS/MS

1. Objective: To quantify the concentration of the this compound metabolite (AMOZ) in edible animal tissues (e.g., muscle, liver).

2. Materials & Reagents:

-

Tissue sample (e.g., muscle, liver)

-

AMOZ analytical standard and deuterated internal standard (e.g., AMOZ-D5)

-

Hydrochloric acid (HCl)

-

2-nitrobenzaldehyde (2-NBA) for derivatization

-

Ethyl acetate (B1210297)

-

Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges

-

Homogenizer, Centrifuge, Nitrogen evaporator

3. Sample Preparation & Extraction: a. Homogenization: Weigh 1.0 g of the tissue sample into a centrifuge tube and homogenize with water.[8] b. Internal Standard: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5) to correct for procedural losses.[8] c. Hydrolysis: Add dilute HCl to the sample. This acid hydrolysis step is crucial to release the protein-bound AMOZ.[8] d. Derivatization: Add 2-NBA solution and incubate (e.g., 37°C overnight). AMOZ is derivatized to form NP-AMOZ, a more stable compound suitable for chromatographic analysis.[6][8] e. Extraction: Adjust the pH and perform a liquid-liquid extraction with ethyl acetate to isolate the NP-AMOZ derivative from the aqueous matrix.[6] f. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for injection.[6]

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water.[8] b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the analyte (NP-AMOZ) with an appropriate solvent (e.g., methanol).[8]

5. LC-MS/MS Analysis: a. Chromatographic Separation: Inject the cleaned extract into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase of acetonitrile and/or methanol and an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer).[6] b. Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both NP-AMOZ and the derivatized internal standard to ensure high selectivity and accurate quantification.[6][8]

References

- 1. nbinno.com [nbinno.com]

- 2. agrar.nl [agrar.nl]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound (Valsyn ) in the Treatment of Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nitrofuran ban in effect | American Veterinary Medical Association [avma.org]

- 8. benchchem.com [benchchem.com]

- 9. sico.be [sico.be]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.co.za [journals.co.za]

- 13. researchgate.net [researchgate.net]

- 14. Detection, accumulation, distribution, and depletion of this compound and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Nitrofurans, Features, Impacts, Latest News [vajiramandravi.com]

- 17. shankariasparliament.com [shankariasparliament.com]

- 18. FSSAI Egg Safety Drive: Nitrofurans, Food Safety and Public Health [insightsonindia.com]

Furaltadone in Aqueous Environments: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals